molecular formula C19H16ClN5O3 B2680858 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1189953-36-3

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2680858
CAS No.: 1189953-36-3
M. Wt: 397.82
InChI Key: XYTHZGLAUCTTHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazole ring, an oxadiazole ring, and a phenyl ring. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings. This could potentially be achieved through click chemistry or other cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and oxadiazole rings, as well as the phenyl ring. These rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring might undergo reactions with electrophiles, while the oxadiazole ring might be involved in nucleophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups might increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like fungus Candida albicans. Additionally, some derivatives showed potent activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Al-Wahaibi et al., 2021).

Synthesis and Structural Characterization

The synthesis and structural characterization of 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been explored, providing insights into their chemical properties and potential applications in developing new materials or pharmaceutical compounds. For example, isoxstructural analysis of 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles sheds light on their molecular structures, crucial for understanding their interaction mechanisms and functionality in various applications (Kariuki et al., 2021).

Luminescent Properties

The luminescent properties of oxadiazole derivatives have been studied, revealing their potential use in optical materials and devices. The investigation into the spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles showed high quantum yield luminescence in both polar and nonpolar solvents. This characteristic suggests their suitability for applications in organic light-emitting diodes (OLEDs) and other photoluminescent devices (Mikhailov et al., 2018).

Antibacterial Activity and Action Mechanism

Research on 1,3,4-oxadiazole thioether derivatives has uncovered their significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen affecting rice plants. This study not only highlights the compounds' potential in agricultural applications to combat plant diseases but also provides insights into their mode of action at the molecular level, offering a basis for further exploration and development of new antibacterial agents (Song et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds with similar structures have been found to have various biological activities, such as anti-inflammatory, antipsychotic, and anti-obesity effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its effects on various biological targets .

Properties

IUPAC Name

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-17(19-21-18(23-28-19)12-7-5-4-6-8-12)22-24-25(11)14-9-13(20)15(26-2)10-16(14)27-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHZGLAUCTTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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